3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidinone class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-tert-butylbenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-tert-butylbenzyl chloride and a Lewis acid catalyst.
Attachment of the 4-methoxyphenyl group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of 4-methoxyphenyl and the thieno[3,2-d]pyrimidin-4(3H)-one core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used as a chemical probe to study the function of cytochrome bd oxidase in mycobacteria.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves inhibition of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
Thieno[3,2-d]pyrimidin-4-amines: These compounds also target cytochrome bd oxidase but may have different potency and selectivity profiles.
Uniqueness
3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct biological activity and selectivity for cytochrome bd oxidase. This makes it a valuable compound for studying mycobacterial energy metabolism and developing new antitubercular agents .
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-24(2,3)18-9-5-16(6-10-18)13-26-15-25-21-20(14-29-22(21)23(26)27)17-7-11-19(28-4)12-8-17/h5-12,14-15H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZSSKNGXIQCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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